molecular formula C16H26N2O4S B1663152 Penicillin K CAS No. 525-97-3

Penicillin K

Cat. No.: B1663152
CAS No.: 525-97-3
M. Wt: 342.5 g/mol
InChI Key: XVASOOUVMJAZNJ-MBNYWOFBSA-N
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Description

Penicillin K is a naturally occurring antibiotic produced by the fungus Penicillium chrysogenum. It belongs to the beta-lactam class of antibiotics, which are characterized by their beta-lactam ring structure. This compound is known for its antibacterial properties and is used to treat various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: Penicillin K is synthesized through the fermentation process using the fungus Penicillium chrysogenum. The biosynthesis involves the condensation of L-cystine and L-valine to form the beta-lactam thiazolidine ring. This process occurs in a non-ribosomal manner, resulting in the formation of isopenicillin N, which is then converted to this compound in the absence of precursor molecules .

Industrial Production Methods: In industrial settings, this compound is produced using submerged fermentation techniques. The fungus Penicillium chrysogenum is cultured in a nutrient-rich medium containing nitrogen and carbon sources, along with essential minerals. The fermentation process is carefully controlled to optimize the yield of this compound. The antibiotic is then extracted and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: Penicillin K undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Penicillin K has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying beta-lactam antibiotics and their chemical properties.

    Biology: Employed in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.

    Medicine: Utilized in the development of new antibiotics and in clinical studies to understand its efficacy against various bacterial infections.

    Industry: Applied in the production of semi-synthetic penicillins and other beta-lactam antibiotics

Mechanism of Action

Penicillin K exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane, preventing the cross-linking of peptidoglycan strands. This inhibition weakens the cell wall, leading to cell lysis and death. The primary molecular target of this compound is the transpeptidase enzyme, which is essential for cell wall synthesis .

Comparison with Similar Compounds

  • Penicillin G (Benzylpenicillin)
  • Penicillin V (Phenoxymethylpenicillin)
  • Amoxicillin
  • Ampicillin

Comparison: Penicillin K is unique among penicillins due to its specific side chain structure, which influences its spectrum of activity and stability. Compared to Penicillin G and Penicillin V, this compound has a different acyl side chain, resulting in distinct pharmacokinetic properties. Amoxicillin and Ampicillin are semi-synthetic penicillins with broader spectra of activity and improved acid stability, making them suitable for oral administration .

This compound remains a valuable antibiotic in both clinical and research settings, contributing to our understanding of bacterial infections and the development of new therapeutic agents.

Properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h11-12,14H,4-9H2,1-3H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVASOOUVMJAZNJ-MBNYWOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200506
Record name Penicillin K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525-97-3
Record name (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillin K
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillin K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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